Methyl(pent-4-en-1-yl)amine
Overview
Description
Mechanism of Action
Target of Action
Methyl(pent-4-en-1-yl)amine is a synthetic compound Structurally similar compounds, such as mdmb-4en-pinaca, are known to bind to cannabinoid (cb1) receptors as full and potent agonists . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
Based on its structural similarity to mdmb-4en-pinaca, it can be hypothesized that it might interact with its targets (potentially the cb1 receptors) as an agonist . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
If it acts on the cb1 receptors like its structurally similar compounds, it could potentially affect the endocannabinoid system’s pathways . The endocannabinoid system is involved in regulating a variety of physiological and cognitive processes.
Result of Action
An unpublished animal study indicates that mdmb-4en-pinaca, a structurally similar compound, can produce the characteristic effects of cb1 cannabinoid agonists such as hypothermia and lethargy .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(pent-4-en-1-yl)amine can be synthesized through various methods. One common approach involves the alkylation of methylamine with 4-pentenyl halides under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl(pent-4-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Saturated amines
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Methyl(pent-4-en-1-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of amine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Comparison with Similar Compounds
Similar Compounds
Methyl(pent-4-en-1-yl)amine hydrochloride: A salt form with similar properties but different solubility and stability characteristics.
N-methylpentylamine: Lacks the double bond present in this compound, leading to different reactivity and applications.
Uniqueness
This compound’s unique structure, featuring both an amine group and a pentenyl chain, allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-methylpent-4-en-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQULHOYRZBAPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337298 | |
Record name | N-methylpent-4-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-72-1 | |
Record name | N-methylpent-4-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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